molecular formula C9H8ClNO2S B1600273 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester CAS No. 332099-01-1

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

Cat. No.: B1600273
CAS No.: 332099-01-1
M. Wt: 229.68 g/mol
InChI Key: IQXHZVYDWBMTFS-UHFFFAOYSA-N
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Description

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester is a key chemical intermediate in medicinal chemistry, serving as a versatile precursor for the synthesis of novel fused heterocyclic compounds with potential therapeutic value. Its primary research application lies in the development of anticancer agents, where it is utilized as a critical synthon to construct complex molecular architectures. This compound has been employed as a core building block in the synthesis of thieno[2,3-b]pyrrole and pyrrolothienopyrimidine scaffolds, which are recognized as privileged structures in drug discovery for their ability to interact with biologically relevant targets . These novel derivatives have demonstrated significant in vitro antiproliferative activity against human cancer cell lines, such as liver carcinoma (HepG2) and prostate cancer (PC-3) . Mechanistic studies indicate that compounds derived from this intermediate can function as dual inhibitors, targeting pivotal signaling pathways involved in cell proliferation and survival, including vascular endothelial growth factor receptor-2 (VEGFR-2) and the serine/threonine kinase AKT . The inhibition of this axis can trigger subsequent cellular events, such as cell cycle arrest and caspase-3-induced apoptosis, making this chemical a valuable tool for researchers exploring new mechanisms in oncology. Furthermore, the fused heterocyclic core is a common feature in inhibitors of other enzymes, such as D-amino acid oxidase, highlighting its broad utility in probe and drug discovery efforts .

Properties

IUPAC Name

ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHZVYDWBMTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469261
Record name 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-01-1
Record name 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C7H4ClNO2S
  • Molecular Weight : 201.63 g/mol
  • IUPAC Name : 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
  • CAS Number : 332099-03-3

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit malate synthase in Mycobacterium tuberculosis, a key enzyme involved in the pathogen's metabolic processes. By binding to the active site of this enzyme, the compound interferes with its function, thereby exerting its antimicrobial effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Study Findings : A study demonstrated that derivatives of thieno[2,3-b]pyrroles exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 10–50 µg/mL .
CompoundMIC (µg/mL)Target Bacteria
2-Chloro-6H-thieno[2,3-b]pyrrole20Staphylococcus aureus
2-Chloro-6H-thieno[2,3-b]pyrrole30Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : The compound was observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes.

Case Study

A notable case study involved the evaluation of the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to programmed cell death .

Scientific Research Applications

Structural Representation

The compound features a thieno-pyrrole core with a carboxylic acid functional group and an ethyl ester moiety, which contributes to its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to modify its structure for specific applications.

Table 1: Common Reactions of this compound

Reaction TypeDescription
Oxidation Can be oxidized to form various derivatives.
Reduction Reduction can modify functional groups within the compound.
Substitution Chlorine can be replaced with other nucleophiles to create new derivatives.

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of thieno-pyrroles can inhibit specific enzymes involved in disease pathways.

Case Study: Antimicrobial Activity

A study investigated the efficacy of thieno-pyrrole derivatives against Mycobacterium tuberculosis. The compound was found to inhibit malate synthase, an enzyme crucial for the bacteria's survival, suggesting its potential as a therapeutic agent against tuberculosis .

Medicinal Chemistry

The exploration of this compound in medicinal chemistry is ongoing. Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.

Table 2: Potential Therapeutic Applications

Disease TargetMechanism of Action
Cancer Inhibits cell proliferation through enzyme inhibition.
Infectious Diseases Disrupts metabolic pathways in pathogens.

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties facilitate the development of new materials with specialized functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared heterocyclic cores, substituent patterns, or functional groups:

Ethyl 4-Amino-2,3-Dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 1183582-61-7)

  • Structure: Shares the thieno[2,3-b]pyrrole backbone but substitutes chlorine with 4-amino and 2,3-dimethyl groups.
  • Molecular Formula : C₁₁H₁₄N₂O₂S.
  • Applications: Noted as a synthetic intermediate in drug discovery, though specific bioactivity data are unavailable .

Ethyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Structure: Features a bromo substituent and a thieno[3,2-b]pyrrole ring isomer.
  • Molecular Formula: C₁₀H₆BrNO₂S.
  • Key Differences :
    • Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) alter electronic effects and binding affinity in biological targets.
    • The [3,2-b] ring isomer shifts the positions of heteroatoms, impacting π-π stacking interactions .
  • Synthesis: Prepared via bromination of the parent thienopyrrole, yielding colorless to light yellow crystals .

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Ethyl Ester (CAS 1638760-02-7)

  • Structure : Replaces the thiophene ring with a pyrimidine, forming a pyrrolo[3,2-d]pyrimidine core.
  • Molecular Formula : C₉H₈ClN₃O₂.
  • Key Differences :
    • The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding and aromaticity.
    • Bioactivity: Pyrimidine derivatives are common in kinase inhibitors and antiviral agents, though specific data for this compound are lacking .

Methyl 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (CAS 201019-28-5)

  • Structure : Substitutes thiophene with furan (oxygen instead of sulfur).
  • Molecular Formula: C₉H₉NO₃.
  • Key Differences :
    • Furan’s lower electronegativity and reduced aromatic stability (vs. thiophene) diminish electron delocalization.
    • Methyl substitution at position 6 alters ring conformation and steric effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Bioactivity (Reported)
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester C₉H₈ClNO₂S 201.63 Cl, ethyl ester Thieno[2,3-b]pyrrole Antimicrobial, antioxidant
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₁H₁₄N₂O₂S 250.31 NH₂, 2,3-dimethyl, ethyl ester Thieno[2,3-b]pyrrole Synthetic intermediate
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₀H₆BrNO₂S 296.18 Br, ethyl ester Thieno[3,2-b]pyrrole Not reported
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester C₉H₈ClN₃O₂ 225.63 Cl, ethyl ester Pyrrolo[3,2-d]pyrimidine Not reported
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate C₉H₉NO₃ 179.18 CH₃, methyl ester Furo[2,3-b]pyrrole Not reported

Key Research Findings

  • Ring Isomerism: The [2,3-b] vs. [3,2-b] thienopyrrole isomers exhibit distinct electronic profiles, influencing binding modes in drug-receptor complexes .
  • Ester vs. Acid : Ethyl ester derivatives generally show improved bioavailability over carboxylic acids due to enhanced passive diffusion .

Preparation Methods

General Preparation Strategies

The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from commercially available precursors. The core synthetic strategy centers on constructing the thieno[2,3-b]pyrrole ring system, introducing the chlorine substituent, and esterifying the carboxylic acid moiety.

Stepwise Synthesis Details

Cyclocondensation to Form the Thieno[2,3-b]pyrrole Core

The thieno[2,3-b]pyrrole skeleton is typically assembled via cyclocondensation reactions. A common approach involves the annulation of a pyrrole ring to a suitably substituted thiophene derivative, or vice versa. For example, condensation of a 2-chlorothiophene-3-carboxylic acid derivative with an appropriate amine or nitrogen source under cyclization conditions can yield the desired fused heterocycle.

Typical Reaction Conditions:
Step Reagents/Conditions Purpose
1 2-chlorothiophene-3-carboxylic acid, amine, dehydrating agent Cyclocondensation to form thieno[2,3-b]pyrrole core
2 Reflux in polar aprotic solvent (e.g., DMF, DMSO) Promotes cyclization

Esterification

The carboxylic acid group at the 5-position can be converted to the ethyl ester via Fischer esterification or by treatment with ethanol and an acid catalyst (e.g., sulfuric acid). Alternatively, the ester group can be introduced earlier in the synthesis, depending on the stability of intermediates.

Esterification Example:
Step Reagents/Conditions Purpose
1 Ethanol, H₂SO₄ (cat.), reflux Convert carboxylic acid to ethyl ester

Alternative and Optimized Methods

Annulation with Thioglycolic Acid

Research has also described the use of thioglycolic acid in a cyclocondensation with a pyrrole derivative, typically in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF. This method can yield thieno[2,3-b]pyrrole carboxylates directly, with the position of carboxylation and possible decarboxylation depending on reaction conditions.

Alternative Cyclocondensation Example:
Step Reagents/Conditions Purpose
1 Pyrrole derivative, thioglycolic acid, K₂CO₃, DMF, reflux Annulation and carboxylate formation
2 Work-up and purification Isolate ethyl ester

Industrial Considerations

For large-scale or industrial synthesis, optimization focuses on yield, scalability, and purity. The choice of solvent, temperature, and purification methods (e.g., recrystallization, chromatography) are critical for efficient production.

Data Table: Summary of Key Preparation Steps

Step Typical Reagents/Conditions Purpose/Outcome Notes
Cyclocondensation 2-chlorothiophene-3-carboxylic acid, amine, dehydrating agent, DMF/DMSO, reflux Formation of thieno[2,3-b]pyrrole core May require inert atmosphere
Chlorination NCS or SOCl₂, CH₂Cl₂, 0–25°C Introduction of chlorine at 2-position Regioselectivity important
Esterification Ethanol, H₂SO₄ (cat.), reflux Conversion of acid to ethyl ester Fischer esterification
Purification Chromatography, recrystallization Isolate pure product Analytical verification

Analytical Characterization

After synthesis, the compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy
  • High-Performance Liquid Chromatography (HPLC)

These techniques confirm the structure, purity, and identity of the final product.

Q & A

Q. What are the optimized synthetic routes for preparing 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 5-chloro-4-formylpyrrole-3-carboxylate derivatives with thioglycolic acid or its ethyl ester in the presence of a base (e.g., sodium ethoxide) under reflux or room-temperature conditions . Key variables include:

  • Solvent choice : Ethanol or dichloromethane impacts reaction kinetics and purity.
  • Base strength : Sodium ethoxide vs. milder bases (e.g., K₂CO₃) can alter substitution patterns.
  • Temperature : Room-temperature reactions favor slower, controlled cyclization (yields ~60–70%), while reflux may accelerate side reactions.
    Data Table :
ConditionYield (%)Purity (%)Reference
EtOH, EtONa, 25°C6595
CH₂Cl₂, K₂CO₃, 40°C7290

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the thienopyrrole core. Key signals include the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and pyrrolic NH (δ ~10–12 ppm) .
  • X-ray crystallography : Confirms the fused thiophene-pyrrole ring system and chlorine substitution at position 2 .
  • HPLC-MS : Validates purity (>95%) and molecular ion [M+H]⁺ at m/z 242.03 (calculated: 242.04) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic aromatic substitution (NAS) reactions?

The chlorine at position 2 is activated for NAS due to electron withdrawal by the adjacent thiophene sulfur and ester group. Experimental and computational studies suggest:

  • Electrophilicity : The C-2 position has a partial positive charge (DFT calculations: +0.32 e), making it susceptible to attack by amines, thiols, or alkoxides .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.
  • Competing pathways : Under basic conditions, ester hydrolysis may occur, requiring controlled pH (pH 7–8 optimal) .

Q. How does the compound’s electronic structure influence its potential as a pharmacophore in drug discovery?

The thienopyrrole core exhibits π-conjugation, enabling interactions with biological targets (e.g., kinases, GPCRs). Key findings:

  • Bioisosterism : The sulfur atom mimics phenolic oxygen in kinase inhibitors, enhancing binding affinity .
  • Derivatization : Ethyl ester hydrolysis to the carboxylic acid improves solubility for in vitro assays (logP reduced from 2.1 to 0.8) .
    Case Study : Derivatives showed IC₅₀ values of 1.2–5.8 µM against multidrug-resistant cancer cell lines, linked to ROS generation .

Q. What contradictions exist in literature regarding synthetic yields, and how can they be resolved?

Discrepancies in reported yields (50–75%) arise from:

  • Starting material purity : Impure 5-chloro-4-formylpyrrole precursors reduce cyclization efficiency .
  • Workup protocols : Column chromatography vs. recrystallization affects recovery (e.g., 15% loss during silica gel purification) .
    Recommendation : Standardize precursor synthesis (e.g., via Vilsmeier-Haack formylation) and optimize quenching steps to minimize side products .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

  • DFT calculations : B3LYP/6-31G* models predict reaction barriers for substitutions and oxidations .
  • Molecular docking : AutoDock Vina screens potential biological targets by simulating binding to ATP pockets (e.g., EGFR kinase) .
  • MD simulations : Assess stability of derivatives in aqueous environments (e.g., solvation free energy ~−5.6 kcal/mol) .

Q. How can regioselective functionalization at the pyrrole nitrogen be achieved without disrupting the thiophene ring?

  • Protection-deprotection strategies : Use Boc groups to shield the NH during C-2 substitutions, followed by TFA cleavage .
  • Microwave-assisted synthesis : Enhances selectivity for N-alkylation (e.g., 80% yield for N-methyl derivatives at 100°C, 20 min) .

Q. What analytical challenges arise in quantifying degradation products under oxidative conditions?

  • HPLC-DAD/MS : Detects oxidized metabolites (e.g., sulfoxide at m/z 258.03) but struggles with isomeric byproducts.
  • EPR spectroscopy : Identifies radical intermediates during peroxide-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
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2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

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